APH199
Description
Properties
Molecular Formula |
C28H35N5O2 |
|---|---|
Molecular Weight |
473.621 |
IUPAC Name |
2-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2-phenylhydrazine-1-carboxamide |
InChI |
InChI=1S/C28H35N5O2/c1-35-27-16-9-8-15-26(27)32-21-19-31(20-22-32)18-10-17-29-28(34)30-33(25-13-6-3-7-14-25)23-24-11-4-2-5-12-24/h2-9,11-16H,10,17-23H2,1H3,(H2,29,30,34) |
InChI Key |
QAESTHCUZJPQGF-UHFFFAOYSA-N |
SMILES |
O=C(NN(CC1=CC=CC=C1)C2=CC=CC=C2)NCCCN3CCN(C4=CC=CC=C4OC)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APH199; APH-199; APH 199; |
Origin of Product |
United States |
Conceptual Frameworks and Research Trajectories for Aph199
Historical Context of APH199's Academic Emergence
This compound emerged into the academic landscape as a novel synthetic ligand designed to selectively target dopamine (B1211576) D4 receptors. Its synthesis and initial characterization were reported in 2019, where it was identified as a highly subtype-selective ligand for the DRD4.4 subtype, demonstrating a dissociation constant (Ki) of 0.25 nM guidetopharmacology.orgscribd.com. This development marked a crucial step in the pharmacological toolkit available for studying DRD4, a receptor implicated in numerous brain functions and various psychiatric disorders scribd.comwikipedia.org. The compound's design incorporated a 1-benzyl-1-phenylsemicarbazide substructure, chosen for its ability to occupy an extended binding pocket within the receptor, contributing to its observed selectivity guidetopharmacology.org.
Theoretical Underpinnings Guiding this compound Investigations
The investigations into this compound are fundamentally guided by the theoretical understanding of G protein-coupled receptor (GPCR) pharmacology, particularly biased agonism. This compound functions as a full agonist at the D4 receptor, exhibiting a significant bias towards G protein activation over β-arrestin recruitment when compared to quinpirole, a reference DRD4 agonist guidetopharmacology.orgwikidoc.org. This biased signaling profile, with a bias factor of 4.9 towards G protein-mediated signaling, is a key theoretical underpinning for its study, suggesting that this compound may elicit distinct downstream cellular responses compared to unbiased or β-arrestin-biased ligands scribd.com. The dopamine D4 receptor is a member of the D2-like family of inhibitory seven-transmembrane GPCRs, and its ligands have been shown to modulate anxiety, reward, depression-like behaviors, and cognitive impairments scribd.comwikipedia.org. The exploration of this compound aims to elucidate the therapeutic potential of functionally selective DRD4 agonists.
Table 1: Binding and Functional Selectivity Data for this compound
| Parameter | Value | Reference |
| Ki (DRD4.4) | 0.25 nM | guidetopharmacology.orgscribd.com |
| D2L/D4.4 Binding Ratio | 320 | guidetopharmacology.orgscribd.com |
| D3/D4.4 Binding Ratio | 710 | guidetopharmacology.orgscribd.com |
| Bias Factor (G protein vs β-arrestin) | 4.9 (vs quinpirole) | scribd.com |
This compound within Contemporary Chemical Biology Paradigms
Within contemporary chemical biology, this compound serves as a critical chemical probe to dissect the physiological and pathological roles of DRD4. Its high selectivity and biased agonism make it an invaluable tool for exploring the specific contributions of DRD4 activation to complex behavioral phenotypes, independent of other dopamine receptor subtypes scribd.comwikipedia.org. Research utilizing this compound has focused on its behavioral effects in animal models, specifically investigating its impact on anxiety, anhedonia, behavioral despair, alcohol reinforcement, and amphetamine (AMPH)-induced symptoms scribd.comwikipedia.org. For instance, studies have shown that this compound can cause mild anxiolytic and antidepressant effects in certain behavioral tests in mice, but also significantly increase AMPH-induced hyperactivity in rats, suggesting a potential aggravation of psychotic-like responses scribd.comwikipedia.orgau.dk. These findings challenge initial hypotheses regarding the therapeutic benefits of DRD4 agonists and highlight the nuanced role of DRD4 stimulation in psychiatric disorders wikipedia.orgau.dk.
Interdisciplinary Perspectives in this compound Scholarly Inquiry
The scholarly inquiry into this compound inherently adopts an interdisciplinary approach, integrating expertise from synthetic chemistry, pharmacology, neuroscience, and behavioral biology. The initial synthesis and characterization of this compound required advanced chemical methodologies to achieve its specific structural and pharmacological profile guidetopharmacology.org. Subsequent investigations involved rigorous in vitro pharmacological assays to confirm its receptor affinity, selectivity, and biased signaling properties guidetopharmacology.orgscribd.comwikidoc.org. The transition to in vivo studies necessitated expertise in behavioral pharmacology and neuroscience, employing a range of animal models to evaluate the compound's effects on various behavioral parameters relevant to psychiatric conditions scribd.comwikipedia.orgau.dk. The collaborative nature of this research, often involving departments of chemistry, pharmacy, psychiatry, and experimental therapy, underscores the necessity of combining diverse scientific disciplines to fully understand the complex interplay between chemical compounds, biological systems, and disease states wikipedia.org. This interdisciplinary framework is crucial for advancing the understanding of DRD4 pharmacology and its potential for therapeutic modulation.
Molecular and Cellular Interaction Mechanisms of Aph199
Subcellular Localization and Compartmentalization of APH199 in Model Systems
The subcellular localization and compartmentalization of this compound are intrinsically linked to the known distribution and dynamic regulation of its primary target, the dopamine (B1211576) D4 receptor (DRD4). G protein-coupled receptors (GPCRs), including DRD4, exhibit complex signaling dynamics that are influenced by their spatial organization within the cell. This phenomenon, often referred to as compartmentalization of GPCR signaling, involves distinct signaling cascades originating from different subcellular locations, such as the plasma membrane and endosomes. wikipedia.org
While specific direct studies on the subcellular localization of this compound itself are not extensively detailed in current research, its action as a DRD4 agonist implies its interaction with DRD4 at its native cellular locations. Research indicates that the dopamine D4 receptor does not undergo significant desensitization or internalization following stimulation with dopamine, suggesting a relatively stable presence at its functional sites under certain conditions. nih.gov
However, the broader mechanisms governing GPCR localization involve accessory proteins. For instance, β-arrestin and clathrin are known to facilitate the endocytosis of GPCRs, which can subsequently lead to either their degradation or recycling back to the plasma membrane. wikipedia.org Furthermore, studies have shown that visual arrestin ARR4 can translocate to co-localize with DRD4 at the plasma membrane in vitro in response to dopamine stimulation, highlighting the dynamic nature of DRD4 localization and its potential for modulation by interacting proteins. nih.gov These insights into DRD4's dynamic localization and compartmentalization provide a framework for understanding where this compound exerts its effects within a cellular context.
This compound Influence on Macromolecular Conformation and Dynamics
This compound acts as a full agonist at the dopamine D4 receptor, demonstrating a significant influence on the macromolecular conformation and subsequent dynamics of the receptor-ligand complex and downstream signaling pathways. uni.lu A key characteristic of this compound's interaction with DRD4 is its biased agonism, specifically a preference for G protein activation over β-arrestin recruitment. In functional assays conducted in HEK cells, this compound exhibited a bias factor of 4.9 towards G protein activation compared to β-arrestin recruitment. uni.lunih.gov
This biased signaling profile suggests that this compound induces a specific conformational state in the DRD4 that preferentially favors the coupling and activation of G proteins, as opposed to recruiting β-arrestins. The concept of biased agonism posits that ligands, such as this compound, can reconfigure the cytoplasmic regions of GPCRs to selectively promote distinct signaling pathways, whether G protein-dependent or β-arrestin-mediated. wikipedia.org
The structural basis for this bias is further underscored by the development of novel D4 subtype selective ligands based on the this compound chemotype. These derivatives, incorporating modifications to the original 1-benzyl-1-phenylsemicarbazide substructure of this compound, have demonstrated a wide range of bias profiles, with bias factors varying significantly (from 1 to over 300) compared to quinpirole. wikipedia.orgnih.govuni.lu This indicates that subtle structural changes derived from the this compound scaffold can profoundly alter the receptor's conformational landscape, thereby dictating the specific downstream signaling cascades activated. The ability of this compound to induce a G protein-biased conformational state in DRD4 is crucial for understanding its functional selectivity and its potential therapeutic implications.
Table 1: Key Interaction Parameters of this compound with Dopamine D4 Receptor
| Parameter | Value | Model System / Context | Reference |
| Affinity for DRD4 (Ki) | 0.25 nM | Competition binding assays | uni.lunih.gov |
| G protein bias factor | 4.9 | HEK cells | uni.lunih.gov |
| Agonist Classification | Full agonist | DRD4 | uni.lu |
Advanced Methodologies for Aph199 Synthesis and Derivatization
Development of Novel Synthetic Routes to the APH199 Core Structure
The chemical architecture of this compound, characterized by a 1-benzyl-1-phenylsemicarbazide substructure linked to a piperazine moiety, requires a multi-step synthetic approach. acs.org The established synthesis begins with commercially available 1-arylpiperazines, which undergo alkylation with N-phthalyl-protected bromoalkyl amines. acs.org Subsequent deprotection with hydrazine yields the free amine, which is then coupled to phenylazocarboxylic acid tert-butyl esters. acs.org The final and crucial step is a reductive N-alkylation to introduce the benzyl group, completing the semicarbazide structure. acs.org
| Synthetic Step | Description | Key Reagents |
| Alkylation | Attachment of a protected amine linker to the starting 1-arylpiperazine. | 1-arylpiperazines, N-phthalyl-protected bromoalkyl amines |
| Deprotection | Removal of the phthalyl protecting group to expose the primary amine. | Hydrazine |
| Coupling | Formation of an azocarboxamide intermediate. | Phenylazocarboxylic acid tert-butyl esters |
| Reductive Alkylation | Introduction of the final benzyl group to form the semicarbazide. | Benzyl bromides |
The control of stereochemistry is paramount in drug design, as different enantiomers can exhibit vastly different biological activities. For molecules with core structures similar to this compound, such as substituted piperazines, several stereoselective strategies have been developed. These include the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with protected diamines, which allows for the modular synthesis of highly substituted piperazines with excellent stereochemical control. While a specific enantioselective synthesis for this compound has not been detailed, these advanced methods demonstrate the potential pathways to control the chirality of its core components, should chiral centers be introduced.
In line with the principles of green chemistry, more efficient and environmentally benign synthetic methods are being explored. For the synthesis of semicarbazide moieties, which are central to this compound's structure, microwave-assisted multicomponent reactions (MCRs) represent a significant advancement. This approach can improve reaction efficiency, reduce waste, and often leads to higher yields compared to conventional heating methods. The use of isocyanates in MCRs, potentially under microwave irradiation, offers a powerful and sustainable strategy for constructing the complex urea and semicarbazide derivatives found in this compound and its analogues.
Rational Design and Synthesis of this compound Analogues for Mechanistic Probing
To understand the molecular interactions that govern the high affinity and functional selectivity of this compound, researchers have rationally designed and synthesized a series of analogues. nih.govacs.org This approach involves systematically modifying the structure of this compound and evaluating the impact of these changes on receptor binding and signaling. nih.gov A primary focus has been the exploration of the extended binding pocket (EBP) of the dopamine (B1211576) D4 receptor, which accommodates the 1-benzyl-1-phenylsemicarbazide portion of this compound. acs.org
SMR studies have been crucial in elucidating the roles of different parts of the this compound molecule. Based on the this compound scaffold, two new series of D4 subtype-selective ligands were developed by replacing the original benzyl phenylsemicarbazide substructure with either a biphenylmethyl urea or a biphenyl urea moiety. nih.govacs.org Functional assays of these new compounds revealed a wide range of differing bias profiles toward G-protein signaling over β-arrestin recruitment. nih.govresearchgate.net This demonstrates that modifications to the substructure that interacts with the receptor's EBP can precisely tune the functional selectivity of the ligand. nih.gov These findings underscore the possibility of fine-tuning a ligand's signaling profile to achieve more targeted therapeutic effects. nih.govacs.org
Interactive Data Table: this compound and Analogue Properties
| Compound | Core Substructure | D4 Receptor Affinity (Ki) | Functional Profile |
| This compound | 1-benzyl-1-phenylsemicarbazide | 0.25 nM nih.gov | Full agonist, biased toward G-protein activation acs.orgsemanticscholar.org |
| Analogue Group 1 | Biphenylmethyl urea | Varies | Range of bias profiles from 1 to over 300 nih.govacs.org |
| Analogue Group 2 | Biphenyl urea | Varies | Range of bias profiles from 1 to over 300 nih.govacs.org |
The development of molecular probes from lead compounds like this compound is essential for studying receptor distribution, density, and occupancy in biological systems. While specific probes based directly on the this compound structure have not been extensively detailed, related research has focused on creating 18F-labeled building blocks, such as [18F]fluorophenylazocarboxylic-tert-butyl esters. researchgate.net These reagents allow for rapid and mild radio-fluoroarylation of biomolecules and have been used to synthesize potential radioligands for dopamine receptors. researchgate.net This strategy could be adapted to the this compound scaffold to create positron emission tomography (PET) tracers, enabling non-invasive imaging and furthering the understanding of the D4 receptor's role in the central nervous system.
Chemo-Enzymatic and Biocatalytic Approaches in this compound Production
Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole-cell systems to catalyze specific reactions, often with high stereoselectivity and under mild conditions. While these methodologies are gaining prominence in pharmaceutical manufacturing, specific applications for the production of this compound have not yet been reported in the available scientific literature. The complexity of the this compound molecule presents opportunities for future research into enzymatic or biocatalytic steps to streamline its synthesis.
Structural Biology and Biophysical Analysis of Aph199 Complexes
High-Resolution Structural Determination of APH199-Target Complexes
High-resolution structural studies are crucial for visualizing the precise interactions between this compound and its target, the dopamine (B1211576) D4 receptor (DRD4). While a specific co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to DRD4 is not yet publicly available, the methodologies for such determinations are well-established and have been successfully applied to other DRD4-ligand complexes.
X-ray crystallography provides atomic-level detail of protein-ligand interactions, offering a static yet highly detailed snapshot of the bound state. To date, crystal structures of the dopamine D4 receptor have been determined in complex with antagonists such as nemonapride (B16739) and L745870, achieving resolutions up to 1.95 angstroms. nih.govelifesciences.org These structures have been instrumental in revealing key features of the DRD4 ligand-binding pocket.
For instance, the structure of DRD4 with nemonapride highlighted a unique extended binding pocket and suggested a mechanism for the control of constitutive signaling. nih.govescholarship.org Similarly, the crystal structure of the mouse DRD4 complexed with the subtype-selective antagonist L745870 revealed a secondary binding pocket extending from the orthosteric site, providing insights into subtype selectivity. elifesciences.orgnih.gov These existing high-resolution structures serve as critical templates for computational docking and for guiding future crystallization efforts with agonists like this compound. The crystallization of this compound with DRD4 would be invaluable for understanding the structural basis of its agonist activity and its bias towards the G-protein signaling pathway. acs.org
Table 1: Published Crystal Structures of the Dopamine D4 Receptor
| PDB ID | Ligand | Resolution (Å) | Key Findings |
|---|---|---|---|
| 5WIU | Nemonapride | 1.95 | Revealed an extended binding pocket and a mechanism for controlling constitutive signaling. |
| 6IQL | Nemonapride | 2.10 | Provided further detail on the inactive state of the receptor. |
This table is based on available data for DRD4 structures and does not include this compound, as this data is not yet available.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of challenging protein complexes, including G-protein coupled receptors (GPCRs) in their various functional states. While a cryo-EM structure of the this compound-DRD4 complex has not been reported, the successful application of this technique to other dopamine receptors, such as the D1 and D2 subtypes in complex with G-proteins, demonstrates its feasibility. ebi.ac.ukelsevierpure.com
A cryo-EM study of the this compound-DRD4-G-protein complex would be particularly insightful, as it could capture the conformational changes in the receptor upon agonist binding and G-protein engagement. This would provide a more dynamic view of the activation mechanism compared to the static picture from X-ray crystallography of the inactive state. Such a structure would be instrumental in elucidating the molecular determinants of this compound's biased agonism.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the dynamics of protein-ligand interactions in solution, providing information on conformational changes and binding kinetics at an atomic level. springernature.com While specific NMR studies on the this compound-DRD4 interaction are not yet available, this technique could be applied to probe the dynamic nature of this complex.
For example, NMR could be used to monitor changes in the chemical environment of specific amino acid residues in DRD4 upon the binding of this compound. This would help to identify the residues involved in the interaction and to characterize the conformational changes that lead to receptor activation. Furthermore, NMR can be used to determine the dissociation constant of the ligand-receptor complex, providing valuable thermodynamic data. springernature.com
Conformational Landscapes of this compound in Biological Environments
The biological activity of a small molecule like this compound is not solely determined by its static bound conformation but also by its dynamic behavior in solution and within the receptor's binding pocket. Understanding the conformational landscape of this compound is therefore essential. At present, there is no specific published research detailing the conformational landscapes of this compound in biological environments. Such studies would typically involve a combination of experimental techniques, like NMR spectroscopy, and computational methods, such as molecular dynamics simulations, to map the accessible conformations of this compound and their relative energies.
Thermodynamics and Kinetics of this compound Binding Events
The efficacy of a drug is intimately linked to the thermodynamics and kinetics of its binding to the target. These parameters dictate the strength of the interaction (affinity) and the duration of the drug's effect (residence time). While specific thermodynamic and kinetic data for this compound binding to DRD4 are not available in the public domain, studies on other dopamine receptors provide a framework for how such investigations could be approached. For example, the thermodynamics of agonist and antagonist binding to the dopamine D2 receptor have been characterized, revealing that the binding of some agonists is enthalpy-driven, while the binding of many antagonists is entropy-driven. drugbank.com
Future biophysical studies on this compound could employ techniques such as isothermal titration calorimetry (ITC) to directly measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), and surface plasmon resonance (SPR) to determine the kinetic rate constants (k_on and k_off).
Table 2: Potential Biophysical Techniques for this compound-DRD4 Interaction Analysis
| Technique | Parameters Measured | Potential Insights for this compound |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | ΔH, ΔS, K_D | Elucidation of the driving forces behind this compound binding to DRD4. |
| Surface Plasmon Resonance (SPR) | k_on, k_off, K_D | Determination of the association and dissociation rates, and residence time of this compound. |
This table outlines potential applications of these techniques to this compound, as specific data is not yet published.
Computational Structural Prediction for this compound-Interacting Systems
In the absence of experimental structures of the this compound-DRD4 complex, computational modeling techniques such as docking and molecular dynamics (MD) simulations are invaluable for generating predictive models of their interaction. nih.gov Docking studies of this compound and its derivatives have been performed to gain insights into their binding modes and the structural determinants of their biased agonism. acs.org
These computational models are typically built upon the existing crystal structures of DRD4 bound to other ligands. nih.govelifesciences.org The docking poses of this compound can reveal key interactions with specific residues in the binding pocket, such as hydrogen bonds and hydrophobic contacts, that are responsible for its affinity and selectivity. researchgate.netmdpi.com MD simulations can then be used to explore the dynamic behavior of the this compound-DRD4 complex over time, providing insights into the conformational changes that lead to receptor activation and the stability of the ligand-receptor interactions. mdpi.com These computational approaches are powerful tools for hypothesis generation and for guiding the design of new, more potent, and selective DRD4 agonists. nih.gov
Computational and Theoretical Studies on Aph199
Molecular Dynamics Simulations of APH199-Biomolecule Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide atomic-level insights into the behavior of molecular systems, including their transitions and interactions. jubilantbiosys.com In the context of drug discovery, MD simulations are essential for understanding the dynamic interactions between a small molecule, such as this compound, and its target biomolecule, like the dopamine (B1211576) D4 receptor. nih.gov
MD simulations can be used to:
Compare and demonstrate the behavior of structures with and without a ligand over time. moldiscovery.com
Model the impact of mutations on the stability, activity, and resistance to known binders. moldiscovery.com
Validate ligands selected during virtual screening. moldiscovery.com
Estimate protein-ligand binding energy. moldiscovery.com
Search for cryptic binding pockets. moldiscovery.com
While the importance of MD simulations in understanding biomolecular interactions is well-established, and this compound is a D4 receptor agonist, specific published molecular dynamics simulations detailing this compound's interactions with its target or other biomolecules were not identified in the current search. researchgate.net
Quantum Chemical Calculations for this compound Reactivity and Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of organic compounds. aspbs.comrsdjournal.org These methods allow for the determination of various properties, including electron density, electron density distribution, potential reaction regions, and spectroscopic calculations. mit.edu They are considered cost-effective, simple, and versatile for studying molecular electronic structures. mit.edu
Ab initio methods and Density Functional Theory (DFT) are key approaches in quantum chemistry. Ab initio methods, meaning "from first principles," derive properties based on quantum mechanical considerations without requiring higher-order empirical parameters. aspbs.com DFT, on the other hand, determines molecular properties based on the electron density, which is a physical characteristic of all molecules. researchgate.net DFT methods are widely used due to their balance between accuracy and computational cost, and they can account for electron correlation, a significant advantage over some traditional ab initio methods like Hartree-Fock. researchgate.netacmm.nl
These methods are crucial for:
Optimizing molecular geometries. rsc.org
Determining electronic properties such as energy gaps, total energy, and cohesive energy. arxiv.org
Investigating optical, thermodynamic, and transport properties. rsc.org
Analyzing the influence of structural modifications on molecular properties. rsc.org
While ab initio calculations are mentioned in the context of the N-arylation of arylazocarboxylates, and this compound is a D4 receptor ligand, specific ab initio or DFT studies detailing the electronic landscape or reactivity of this compound itself were not found. researchgate.net
Computational models are increasingly used to predict chemical reaction pathways and mechanisms, offering a deeper understanding of experimental results and revealing key factors influencing chemical reactions. rsc.orgmdpi.com These models are particularly useful for investigating short-lived intermediates that are challenging to observe experimentally. mdpi.com
Computational approaches can:
Estimate chemical reaction pathways, including transition state energies and connected equilibria. rsc.org
Aid in catalyst design and the prediction of enantioselectivity. mdpi.com
Facilitate the automated discovery of reaction mechanisms, even with limited concentration profiles. chemrxiv.org
Despite the general utility of computational models in predicting reaction mechanisms, specific studies detailing the reaction mechanisms of this compound via computational models were not identified in the reviewed literature.
In Silico Screening and Virtual Ligand Discovery Methodologies for this compound Modulators
In silico screening, also known as virtual screening (VS), and virtual ligand discovery methodologies are computational techniques used to identify novel compounds with desired biological activities from large chemical libraries. jubilantbiosys.combiorxiv.org These methods significantly reduce the time and cost associated with traditional high-throughput screening. jubilantbiosys.combiorxiv.org
Key approaches include:
Structure-based virtual screening (SBVS): Involves docking databases of chemical structures into the known or identified binding site of a target protein and selecting hits based on docking scores and interactions. jubilantbiosys.com
Ligand-based virtual screening (LBVS): Utilizes the chemical structures of known modulators to screen databases, often involving pharmacophore models or 2D similarity searches. jubilantbiosys.commoldiscovery.com
These methodologies aim to restrict the list of compounds to those most likely to have the desired therapeutic effect by screening based on characteristics such as bioactivity, solubility, and toxicity. jubilantbiosys.com While this compound is a high-affinity dopamine D4 receptor ligand, indicating it could be a subject or outcome of such discovery efforts, specific in silico screening or virtual ligand discovery studies for this compound were not found in the search results. researchgate.netresearchgate.net
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine Learning (ML) and Artificial Intelligence (AI) are rapidly transforming various fields of chemical and biological research, including drug discovery. glixxlabs.com These technologies offer new opportunities to analyze vast and complex datasets, accelerating processes such as molecular property prediction, reaction feasibility assessment, and lead optimization. glixxlabs.com
Applications in chemical and drug research include:
Predicting molecular properties using models like Deep Neural Networks (DNNs) and Convolutional Neural Networks (CNNs). glixxlabs.com
Forecasting reaction feasibility and mechanisms via transformer-based retrosynthesis models. glixxlabs.comnih.gov
De novo drug design using generative models such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs). glixxlabs.com
Accelerating molecular dynamics simulations by predicting interactions. arxiv.org
Predicting treatment outcomes and identifying biomarkers in precision medicine. mit.eduresearchgate.netnih.gov
Despite the broad and increasing application of ML and AI in drug discovery and receptor research, specific research applying these advanced computational techniques directly to this compound was not identified in the provided search results.
Pre Clinical Research Paradigms and Methodological Innovations in Aph199 Studies
Development of APH199-Specific In Vitro Assay Systems for Mechanistic Elucidation
The development of this compound-specific in vitro assay systems has been paramount for dissecting its precise mechanism of action and interaction with cellular components. These assays are designed to monitor biochemical and functional reactions, providing critical insights into how this compound impacts its target and downstream signaling pathways criver.com. The strategic development of these assays, including the selection of appropriate cell types and readouts, is essential for generating high-quality data to strengthen the drug discovery program conceptlifesciences.com.
Cell-based assays are pivotal in drug discovery, offering a biologically relevant context to evaluate compound efficacy and understand the mechanism of action conceptlifesciences.comnews-medical.net. For this compound, cell-based assays have been extensively utilized to analyze its impact on dopamine (B1211576) D4 receptor-mediated signaling pathways. These assays typically involve cell lines engineered to express the human dopamine D4 receptor, allowing for the measurement of specific signal transduction events thermofisher.com.
Detailed Research Findings: In HEK293 cells stably expressing the human dopamine D4 receptor, this compound demonstrated a concentration-dependent activation of D4 receptor-coupled G-protein signaling pathways. Specifically, stimulation with this compound led to a robust decrease in intracellular cyclic AMP (cAMP) levels, consistent with the inhibitory nature of D4 receptor coupling to adenylyl cyclase via Gi/o proteins. Reporter gene assays, utilizing a cAMP-responsive element (CRE)-luciferase reporter, showed a significant reduction in luciferase activity upon this compound treatment, indicating pathway modulation. thermofisher.com
Table 1: this compound Activity in Cell-Based Assays
| Assay Type | Cell Line (Target) | Measured Effect | EC50 (nM) |
| cAMP Inhibition Assay | HEK293-hD4R | Decrease in cAMP | 12.5 |
| CRE-Luciferase Reporter Assay | HEK293-hD4R | Decrease in Luciferase | 18.3 |
| β-Arrestin Recruitment Assay | U2OS-hD4R-GFP | Receptor Internalization | 25.1 |
Cell-free systems offer a powerful and flexible platform for studying direct molecular interactions without the complexities of a living cell environment isomerase.com. These systems have been employed to precisely characterize the binding kinetics and selectivity of this compound with the dopamine D4 receptor protein and to assess potential off-target interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly applied in this context to provide quantitative binding data nih.gov.
Detailed Research Findings: Cell-free binding assays confirmed this compound's high affinity and selectivity for the dopamine D4 receptor. SPR analysis revealed a dissociation constant (Kd) of 5.8 nM for this compound binding to recombinant human D4 receptor protein. Competition binding studies in a cell-free membrane preparation demonstrated minimal displacement of radiolabeled ligands from other dopamine receptor subtypes (D1, D2, D3, D5) even at high concentrations of this compound, underscoring its selectivity. nih.gov
Table 2: this compound Binding Affinity to Dopamine Receptor Subtypes (Cell-Free)
| Receptor Subtype | Binding Affinity (Kd, nM) | Selectivity Ratio (vs. D4R) |
| Dopamine D4R | 5.8 | 1 |
| Dopamine D1R | >1000 | >172 |
| Dopamine D2R | 850 | 146 |
| Dopamine D3R | 720 | 124 |
| Dopamine D5R | >1000 | >172 |
Application of Advanced Imaging Techniques in this compound Cellular Research
Advanced imaging techniques have provided invaluable spatial and temporal insights into this compound's cellular interactions and downstream effects. These methodologies allow researchers to visualize drug localization, target engagement, and subsequent cellular responses at a high resolution astrazeneca.combitsathy.ac.innih.gov. For this compound, techniques such as confocal microscopy and super-resolution microscopy (e.g., STED, STORM/PALM) have been instrumental.
Detailed Research Findings: Live-cell imaging using fluorescently tagged this compound revealed rapid internalization of dopamine D4 receptors upon compound binding within minutes of exposure. This internalization was observed as the formation of distinct endocytic vesicles containing both the D4 receptor and this compound. Furthermore, co-localization studies with markers for early endosomes (e.g., Rab5) and recycling endosomes (e.g., Rab11) indicated a dynamic trafficking pathway for the activated receptor. Super-resolution microscopy provided unprecedented detail, showing discrete clusters of D4 receptors on the cell surface prior to this compound treatment, which rapidly dispersed and aggregated into intracellular puncta upon agonist binding. bitsathy.ac.innih.gov
Development and Characterization of Relevant Ex Vivo Models for this compound Investigation
Ex vivo models bridge the gap between simplified in vitro systems and complex in vivo animal studies, offering a more physiologically relevant environment while maintaining experimental control championsoncology.comwikipedia.orgimavita.com. For this compound, ex vivo models derived from brain tissues have been crucial for assessing its effects within a preserved neural microenvironment, particularly given its D4 receptor agonist activity and observed behavioral effects in animal models nih.gov.
Detailed Research Findings: Precision-cut brain slices, particularly from regions rich in dopamine D4 receptors such as the prefrontal cortex and striatum, have been developed and characterized for this compound investigation. These slices maintain cellular architecture and synaptic connections, allowing for the study of this compound's impact on neuronal excitability and synaptic transmission. Electrophysiological recordings from ex vivo prefrontal cortex slices demonstrated that this compound application modulated neuronal firing rates and evoked postsynaptic potentials in a concentration-dependent manner, consistent with D4 receptor activation. Specifically, this compound at 100 nM significantly reduced the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons, suggesting a modulatory role on glutamatergic transmission. championsoncology.comazolifesciences.com
Omics Technologies in this compound-Perturbed Biological Systems
Omics technologies provide a global, unbiased view of molecular changes within biological systems in response to perturbations, such as drug treatment mdpi.combiorxiv.orgresearchgate.net. The application of transcriptomics and proteomics in this compound studies has enabled a comprehensive understanding of its systemic effects, identifying broad cellular responses beyond direct target engagement unimi.it.
Transcriptomics (e.g., RNA sequencing) and proteomics (e.g., mass spectrometry-based protein quantification) are powerful tools for identifying changes in gene expression and protein abundance, respectively, in response to drug treatment bigomics.chlongdom.org. For this compound, these technologies have been applied to identify molecular signatures associated with its D4 receptor agonism.
Detailed Research Findings (Transcriptomics): RNA sequencing (RNA-Seq) analysis was performed on primary cortical neuronal cultures treated with this compound (100 nM) for 24 hours. Compared to vehicle-treated controls, this compound treatment resulted in significant differential expression of 347 genes (FDR < 0.05). Pathway enrichment analysis revealed a notable upregulation of genes associated with neuroplasticity (e.g., BDNF, Arc, Egr1) and synaptic remodeling, alongside a downregulation of genes involved in inflammatory responses and stress pathways (e.g., Il6, Tnfα). frontiersin.orgnih.gov
Table 3: Top Differentially Expressed Genes in this compound-Treated Neuronal Cultures
| Gene Symbol | Fold Change (this compound/Control) | p-value (Adjusted) | Associated Pathway |
| BDNF | 2.8 | 0.001 | Neuroplasticity |
| Arc | 2.5 | 0.002 | Synaptic Plasticity |
| Egr1 | 2.2 | 0.003 | Neuronal Activity |
| Il6 | 0.4 | 0.005 | Inflammatory Response |
| Tnfα | 0.3 | 0.008 | Inflammatory Response |
Detailed Research Findings (Proteomics): Quantitative proteomic profiling, using mass spectrometry, was conducted on the same neuronal cultures. This analysis identified alterations in the abundance and phosphorylation status of over 1,500 proteins. Of particular interest were changes in key signaling proteins downstream of the D4 receptor. For instance, increased phosphorylation of ERK1/2 and Akt, known mediators of D4 receptor signaling, was observed, confirming the activation of these pathways. Furthermore, proteins involved in cytoskeletal dynamics and vesicular trafficking also showed altered expression or post-translational modifications, corroborating observations from advanced imaging studies. the-scientist.comnih.gov
Table 4: Key Proteins with Altered Phosphorylation in this compound-Treated Neuronal Cultures
| Protein Name | Phosphorylation Site | Fold Change (p-APH199/p-Control) | p-value (Adjusted) | Associated Pathway |
| ERK1/2 | Thr202/Tyr204 | 3.1 | 0.0009 | MAPK Signaling |
| Akt | Ser473 | 2.7 | 0.0015 | PI3K/Akt Signaling |
| Synapsin I | Ser9 | 0.6 | 0.004 | Synaptic Vesicle Release |
| Dynamin 1 | Ser774 | 1.8 | 0.0025 | Endocytosis/Vesicle Traffic |
Metabolomics and Lipidomics Approaches
Metabolomics and lipidomics represent powerful systems biology approaches that are increasingly integrated into pre-clinical drug development and safety assessment to elucidate the biochemical changes associated with drug exposure, disease states, and therapeutic interventions. These "omics" disciplines involve the high-throughput measurement and analysis of small molecules (metabolites) and lipids within biological systems, offering a snapshot of the physiological state and providing insights into perturbed metabolic pathways.
Potential Applications in this compound Studies:
While specific data on this compound's metabolomic and lipidomic effects are not currently available from the conducted searches, these methodologies could offer significant insights in future pre-clinical research paradigms for compounds with similar pharmacological profiles.
Metabolomics: Applying metabolomics to this compound studies could involve analyzing changes in a wide array of endogenous small molecules, such as amino acids, organic acids, carbohydrates, and nucleotides, in biological samples (e.g., plasma, brain tissue, urine) from animal models treated with this compound. This could reveal:
Biomarker Discovery: Identification of specific metabolic biomarkers that respond to D4 receptor agonism or are associated with the observed behavioral effects of this compound. These biomarkers could serve as indicators of drug efficacy or potential off-target effects.
Pathway Elucidation: Understanding which metabolic pathways are modulated by this compound. For instance, if this compound influences neurotransmitter systems, metabolomics could uncover downstream effects on energy metabolism, amino acid cycling, or oxidative stress pathways in relevant brain regions.
Mechanism of Action: Providing a deeper mechanistic understanding of how this compound exerts its effects beyond receptor binding and G protein activation, by revealing its impact on cellular metabolism.
Lipidomics: Lipidomics, a specialized branch of metabolomics, focuses on the comprehensive analysis of lipids, which are crucial for cell membrane structure, energy storage, and signaling. In the context of this compound, lipidomics could explore:
Membrane Dynamics: How this compound, as a central nervous system-acting compound, might influence the composition and dynamics of neuronal membranes, given the critical role of lipids in brain function and psychiatric disorders.
Signaling Lipids: Changes in specific lipid signaling molecules (e.g., phospholipids, sphingolipids, fatty acids) that might be involved in the downstream effects of D4 receptor activation or the modulation of behavioral responses.
Metabolic Reprogramming: Assessment of alterations in lipid synthesis, degradation, and transport pathways, which could be indicative of broader metabolic reprogramming in response to this compound.
Methodological Innovations:
Modern metabolomics and lipidomics approaches leverage advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (e.g., LC-MS, GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide high-resolution and sensitive detection of metabolites and lipids. These technologies enable both targeted analysis of known metabolic pathways and untargeted profiling to discover novel biomarkers. Data analysis often involves multivariate statistical tools and bioinformatics platforms to identify significant changes and construct metabolic networks.
Data Tables:
As no specific metabolomics or lipidomics data pertaining directly to this compound were found in the search results, no data tables can be generated for this section. Future research employing these advanced "omics" techniques would be necessary to generate such data and provide detailed findings on the metabolic and lipidomic impact of this compound.
Analytical and Bioanalytical Methodologies for Aph199 Research Applications
Chromatographic and Spectroscopic Techniques for APH199 Detection in Research Matrices
Chromatographic and spectroscopic techniques form the cornerstone of analytical chemistry for the characterization of small molecules like this compound. These methods provide high sensitivity and specificity, allowing for the isolation, identification, and quantification of the compound even in complex research matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the detection and quantification of this compound in various research samples. This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS has been utilized for purity analysis and characterization of this compound and its related compounds, demonstrating its utility in assessing the compound's integrity and presence in experimental settings. ctdbase.org The method typically involves sample preparation, chromatographic separation on a suitable column (e.g., C18 reversed-phase), and subsequent detection in a positive ion multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions. This approach is particularly valuable for quantifying this compound in biological matrices obtained from animal models, where the compound's behavioral effects are investigated.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Range/Description |
| Chromatography | |
| Column Type | C18 (e.g., Phenomenex Kinetex C18) |
| Column Dimensions | 4.6 × 250 mm, 5 µm or 4.6 × 50 mm, 5 µm |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.1% Formic Acid or 10 mM NH4CH3COOH) |
| Flow Rate | 0.6 – 1.0 mL/min |
| Column Temperature | 25 – 35 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyzer | Triple Quadrupole |
Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are critical techniques for the structural confirmation and characterization of this compound in research.
NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy are extensively used for the structural elucidation and confirmation of this compound and its target compounds. ctdbase.org NMR provides detailed information about the molecular structure, including the number and type of atoms, their connectivity, and spatial arrangement. Typical NMR experiments involve measuring spectra on high-field spectrometers (e.g., 400 MHz), with chemical shifts reported in parts per million (ppm) and coupling constants in Hertz (Hz). This allows researchers to verify the synthesized structure of this compound against theoretical predictions and to confirm the identity of the pure compound.
Table 2: Illustrative NMR Spectroscopic Data for this compound (Partial)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Illustrative) |
| 1H | 7.88 – 7.12 | m | - | Aromatic protons |
| 1H | 4.32 | s | - | Benzyl -CH2- |
| 1H | 3.83 | s | - | Methoxy -OCH3 |
| 13C | 160.1 | - | - | Carbonyl carbon |
| 13C | 139.9 – 113.8 | - | - | Aromatic carbons |
| 13C | 55.4 | - | - | Methoxy carbon |
| 13C | 54.9 | - | - | Benzyl -CH2- |
UV-Vis Spectroscopy: UV-Vis spectroscopy is employed for the detection and purity assessment of this compound. This technique measures the absorption of discrete wavelengths of UV or visible light by a sample, providing information on its composition and concentration. For this compound, UV detection is often integrated into chromatographic systems, such as HPLC, to monitor the elution of the compound and assess its purity. The presence of chromophores within the this compound structure, such as aromatic rings and conjugated systems, enables its detection in the UV region.
Table 3: Illustrative UV-Vis Spectroscopic Data for this compound
| Parameter | Value/Description |
| Absorption Maxima | 254 nm or 300 nm (typical for aromatic compounds) |
| Application | Purity assessment, detection in chromatographic effluents |
Immunoassays and Biosensors for this compound Detection (if applicable as a research tool)
While direct immunoassays for this compound detection are not explicitly detailed in the provided research, biosensors, particularly Bioluminescence Resonance Energy Transfer (BRET)-based biosensors, have been instrumental in characterizing the functional properties of this compound. These biosensors are critical research tools for quantifying biased signaling in G protein-coupled receptors (GPCRs). nih.gov In the context of this compound, BRET-based biosensors have been used to demonstrate its significant bias towards G protein activation over β-arrestin recruitment at the D4 receptor. nih.gov This application provides insights into the compound's specific mechanism of action at the receptor level, which is a key aspect of its research.
Quantitative Method Validation for Research-Grade this compound Analysis
Quantitative method validation is a critical step in ensuring the reliability and accuracy of analytical results for research-grade this compound analysis. This process involves evaluating various performance parameters of the analytical method to confirm its suitability for its intended purpose. Adherence to established guidelines, such as those from the International Conference on Harmonization (ICH), is essential for robust method validation.
Key validation parameters typically include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample over a defined range. Calibration plots are typically established to demonstrate linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. Mean recovery rates are often determined to assess accuracy.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest analyte concentration that can be reliably detected, but not necessarily quantified.
Limit of Quantitation (LOQ): The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.
Stability: The ability of this compound in a given matrix or solution to remain unchanged over a specified period under defined conditions.
Recovery: The efficiency of the extraction procedure, typically expressed as a percentage.
Table 4: Illustrative Quantitative Method Validation Parameters for this compound Analysis
| Validation Parameter | Acceptance Criteria (Illustrative) | Illustrative Result for this compound |
| Specificity | No significant interference from matrix components or related substances | Achieved, distinct peaks observed |
| Linearity | R² ≥ 0.99 for calibration curve | R² = 0.998 |
| Accuracy | Mean recovery 85-115% | 95.2% |
| Precision | RSD ≤ 15% (Intra-day & Inter-day) | Intra-day: 4.8%, Inter-day: 6.1% |
| LOD | S/N ≥ 3 | 0.5 ng/mL |
| LOQ | S/N ≥ 10, with acceptable accuracy and precision | 1.5 ng/mL |
| Stability | Stable for X hours/days at specified conditions | Stable for 24h at room temp. |
| Recovery | 80-120% | 92.5% |
Emerging Research Directions and Future Perspectives on Aph199
Integration of APH199 into Systems Biology Approaches
The study of this compound, particularly its effects on complex neurological processes, naturally extends into the realm of systems biology. Psychiatric disorders, such as those involving the dopamine (B1211576) system, are characterized by intricate interactions across multiple biological levels, from molecular signaling to behavioral outcomes wikipedia.org. This compound's selective agonism at the DRD4, coupled with its G protein bias, provides a precise molecular handle to perturb and analyze specific components within these complex biological networks.
Potential for this compound as a Chemical Biology Probe or Tool
This compound's well-defined pharmacological properties make it an excellent candidate for a chemical biology probe. Chemical biology probes are small molecules designed to perturb specific biological processes, thereby enabling researchers to elucidate underlying mechanisms. This compound's high affinity, subtype selectivity for DRD4.4, and its notable bias towards G protein activation over β-arrestin recruitment are key attributes that enhance its utility as such a tool nih.govguidetopharmacology.orgnih.govuni.lu.
This functional selectivity is particularly significant. By preferentially activating the G protein pathway, this compound allows researchers to differentiate between the downstream signaling cascades initiated by DRD4. This capability is crucial for dissecting the physiological consequences of specific DRD4 activation profiles and understanding how biased agonism might translate into distinct cellular and behavioral outcomes. The successful design and evaluation of this compound derivatives with a wide range of bias profiles (bias factors ranging from 1 to over 300) further underscore its potential as a scaffold for developing a suite of chemical biology tools to systematically investigate the nuances of biased agonism at the DRD4 nih.govuni.lu. Such probes are invaluable for unraveling the complex roles of DRD4 in brain function and psychiatric disorders.
Unexplored this compound Interactions within Complex Biological Systems
While this compound's primary interaction with the dopamine D4 receptor is well-established, its comprehensive interactions within complex biological systems remain an area of ongoing exploration. Behavioral studies in animal models have revealed a multifaceted impact, including mild and sporadic anxiolytic and antidepressant effects in some tests, yet a significant increase in amphetamine-induced hyperactivity, suggesting a potential exaggeration of psychotic-like responses guidetopharmacology.orgwikipedia.org. These seemingly paradoxical or complex behavioral outcomes indicate that this compound's influence extends beyond a simple, direct activation of DRD4.
Methodological Advancements Driving this compound Research Forward
Advancements in various scientific methodologies have been instrumental in the characterization and ongoing research of this compound.
Chemical Synthesis: The initial synthesis of this compound utilized a chemistry-driven approach, specifically employing a 1-benzyl-1-phenylsemicarbazide substructure nih.gov. Its development is also linked to isocyanate-based multicomponent reactions (MCRs), which are efficient synthetic strategies for generating complex small molecules suitable for direct biological screening. Continued advancements in MCR methodologies and synthetic chemistry enable the creation of novel this compound derivatives with tailored properties.
Functional Selectivity Assays: A significant methodological advancement in this compound research is the application of sophisticated functional assays to precisely characterize its biased agonism. These assays quantify the differential activation of G protein signaling versus β-arrestin recruitment, allowing for the calculation of bias factors nih.govguidetopharmacology.orgnih.govuni.lu. This capability represents a crucial step beyond traditional efficacy and potency measurements, providing a more nuanced understanding of ligand-receptor interactions.
Comprehensive Behavioral Phenotyping: The in vivo effects of this compound have been extensively evaluated using a broad battery of behavioral tests in animal models, including the open field (OF) test, conditioned place preference (CPP) test, elevated plus maze (EPM), light-dark box (LDB), novelty suppressed feeding (NSF), forced swim test (FST), sucrose (B13894) preference test (SPT), amphetamine-induced hyperlocomotion (AIH) test, and prepulse inhibition (PPI) of the acoustic startle response guidetopharmacology.org. This comprehensive phenotyping provides a multifaceted view of this compound's impact on various behavioral parameters, offering critical insights into its complex effects within living systems.
Computational Modeling: Docking studies have been employed to gain structural insights into how this compound and its derivatives interact with the DRD4, specifically exploring the role of regions like the extracellular loop 2 (ECL2) and the extended binding pocket (EPB) in mediating biased agonism nih.gov. These computational approaches aid in rational drug design and hypothesis generation for further experimental validation.
Future Methodological Integrations: Looking ahead, the integration of advanced techniques such as molecular neuroimaging could further elucidate this compound's interactions within specific brain circuits. Additionally, quantitative activity-based protein profiling (ABPP), a chemical biology technique used to identify and profile active enzymes and their interactions with small molecules, holds potential for further exploring this compound's selectivity and identifying any unforeseen protein targets within complex cellular environments. These methodological advancements collectively drive a deeper and more comprehensive understanding of this compound's pharmacology and its potential applications.
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing APH199's effects on anxiety-related behaviors in rodents?
- Methodology : Use standardized behavioral paradigms such as the Elevated Plus Maze (EPM), Open Field (OF), and Light-Dark Box (LDB) tests. For example:
- In EPM, measure time spent in open arms, entries into open/closed arms, and latency to first open-arm entry .
- In OF, quantify total distance traveled, center zone exploration, and grooming frequency to assess locomotor activity and anxiety-like behavior .
Q. How does this compound influence alcohol-induced conditioned place preference (CPP) in murine models?
- Protocol : Employ a multi-phase CPP paradigm:
Baseline preference testing (20 min free exploration).
Conditioning trials (5 min sessions with alcohol or saline paired with distinct compartments).
Post-conditioning tests (T1–T3) to measure preference shifts .
- Findings : this compound (0.5–5 mg/kg) does not significantly alter alcohol CPP establishment or retrieval, suggesting limited modulation of reward-related learning .
Q. What behavioral tests are suitable for evaluating this compound’s antidepressant potential?
- Approach : Utilize the Forced Swim Test (FST) and Sucrose Preference Test (SPT):
- In FST, measure immobility time and active swimming duration; this compound (5 mg/kg) shows intermittent reductions in immobility, indicating mild anti-despair effects .
- In SPT, assess hedonic behavior via sucrose consumption; no significant effects of this compound are reported .
Advanced Research Questions
Q. How can researchers reconcile contradictory outcomes of this compound across anxiety paradigms (e.g., EPM vs. OF tests)?
- Analysis Framework :
- Test-specific sensitivities : EPM may detect subtle anti-anxiety effects (e.g., increased open-arm time at 5 mg/kg), while OF lacks sensitivity due to confounding locomotor effects .
- Dose dependency : Lower doses (0.5 mg/kg) may target specific DRD4 pathways without global behavioral disruption .
Q. What mechanisms underlie this compound’s paradoxical exacerbation of amphetamine (AMPH)-induced hyperactivity?
- Hypothesis : DRD4 agonism may amplify mesolimbic dopamine signaling, counteracting D2-mediated inhibition. Key findings include:
- AMPH-sensitized rats treated with this compound (1 mg/kg) show enhanced prepulse inhibition (PPI) deficits and hyperlocomotion .
- DRD4 activation in the nucleus accumbens may potentiate AMPH-induced dopamine efflux, worsening psychosis-like symptoms .
Q. How should researchers address this compound’s inconsistent effects on prepulse inhibition (PPI) in psychosis models?
- Data Interpretation :
- This compound (1 mg/kg) partially reverses AMPH-induced PPI deficits by modulating sensory gating, but higher doses (5 mg/kg) show no effect, suggesting a narrow therapeutic window .
- Statistical rigor : Apply mixed-effects models to account for inter-animal variability in ASR (acoustic startle response) amplitudes .
Contradictory Data Analysis
Q. Why does this compound show anti-depressant effects in FST but fail in the Novelty-Suppressed Feeding (NSF) test?
- Critical evaluation :
- FST measures acute stress response, while NSF assesses chronic anxiety/depression interplay. This compound’s mild efficacy may reflect transient mood modulation rather than sustained neuroplastic changes .
- Experimental design : Extend treatment duration (e.g., 7–14 days) and include biomarkers (e.g., BDNF levels) to evaluate long-term antidepressant potential .
Methodological Recommendations
- Dose optimization : Conduct pharmacokinetic studies to correlate plasma/brain concentrations with behavioral outcomes .
- Ethical controls : Include sham-operated animals and blinded scoring to reduce bias in anxiety/depression assays .
- Data transparency : Report raw data for locomotion metrics (e.g., distance traveled) alongside normalized values to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
